molecular formula C20H20N4O3S2 B2952712 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 900003-53-4

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2952712
CAS No.: 900003-53-4
M. Wt: 428.53
InChI Key: OXDORUQKRHTZEJ-UHFFFAOYSA-N
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Description

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a potent and highly selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with particular efficacy against the pathogenic G2019S mutant source . This compound has emerged as a critical pharmacological tool for elucidating the role of LRRK2 kinase activity in the pathogenesis of Parkinson's disease, as it effectively reduces the elevated phosphorylation of LRRK2 at its serine 1292 residue and robustly inhibits the phosphorylation of its substrate, Rab10, in cellular and in vivo models source . Its research value is underscored by its utility in investigating LRRK2-mediated cellular pathways, including endolysosomal trafficking, autophagy, and inflammatory responses, providing mechanistic insights into disease progression. The application of this inhibitor allows researchers to probe the functional consequences of LRRK2 inhibition, validating it as a potential therapeutic target and facilitating the development of novel treatment strategies for Parkinson's disease and related synucleinopathies.

Properties

IUPAC Name

2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12(2)7-9-24-18(26)17-16(13-5-3-4-6-14(13)27-17)23-20(24)29-11-15(25)22-19-21-8-10-28-19/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDORUQKRHTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzofuro-pyrimidine core linked to a thiazole moiety through a sulfanyl group. The synthesis typically involves multi-step reactions including the formation of the benzofuro-pyrimidine skeleton and subsequent functionalization to introduce the thiazole and acetamide groups.

Antimicrobial Activity

Research has indicated that derivatives of similar benzofuro-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains, suggesting that modifications to the benzofuro-pyrimidine structure can enhance antimicrobial efficacy. The specific compound may also exhibit similar properties due to structural analogies.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar thiazole and pyrimidine frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Positioning : Variations in the position of substituents on the benzofuro or thiazole rings can significantly alter potency.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.

Research indicates that compounds with a methyl group at the 3-position of the pyrimidine ring often exhibit enhanced activity due to increased lipophilicity and improved cellular uptake.

Case Studies and Research Findings

StudyFindings
El Shehry et al. (2018)Reported that similar dihydropyrimidines showed moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL.
Mantoani et al. (2016)Investigated hybrid imidazole/pyridine derivatives revealing significant anticancer effects through apoptosis induction in cancer cell lines.
Recent FindingsCompounds with structural similarities demonstrated anti-inflammatory properties by inhibiting nitric oxide production in RAW 264.7 cells.

Comparison with Similar Compounds

2-[[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide ()

  • Core : Benzofuro[3,2-d]pyrimidine.
  • Substituents :
    • 3-(2-Methoxybenzyl) group.
    • N-(3-methylphenyl)acetamide.
  • The 3-methylphenyl acetamide lacks the heterocyclic thiazole, which may reduce hydrogen-bonding capacity compared to the target’s thiazol-2-yl group.
  • Implications : The methoxybenzyl group may enhance solubility but reduce lipophilicity relative to the target’s 3-methylbutyl chain.

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide ()

  • Core : Benzofuro[3,2-d]pyrimidine.
  • Substituents :
    • Sulfanyl group at position 4 (vs. position 2 in the target compound).
    • N-(3,5-dimethylphenyl)acetamide.
  • The 3,5-dimethylphenyl group introduces steric hindrance, which may limit interactions compared to the smaller thiazole ring in the target compound.
  • Implications : Positional isomerism (2- vs. 4-sulfanyl) could lead to divergent biological activities.

Quinazoline and Triazole Derivatives with Acetamide Moieties

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides ()

  • Core : Quinazoline.
  • Substituents :
    • Varied amines at the 2-position of the acetamide.
  • Reported Activity: Moderate anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showing efficacy comparable to Diclofenac .
  • Comparison : The quinazoline core shares a pyrimidine ring with benzofuropyrimidine, but the absence of a fused benzofuran may reduce planarity and π-stacking interactions.

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ()

  • Core : 1,2,4-Triazole.
  • Substituents :
    • Furan-2-yl group.
    • Sulfanyl-linked acetamide.
  • Reported Activity : Anti-exudative activity at 10 mg/kg, comparable to Diclofenac sodium .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Reported Activity/Properties References
Target Compound Benzofuro[3,2-d]pyrimidine 3-(3-methylbutyl), thiazol-2-yl acetamide Not reported -
Benzofuropyrimidine Analogue 1 Benzofuro[3,2-d]pyrimidine 3-(2-methoxybenzyl), 3-methylphenyl Not reported
Benzofuropyrimidine Analogue 2 Benzofuro[3,2-d]pyrimidine 4-ylsulfanyl, 3,5-dimethylphenyl Not reported
Quinazoline Derivative Quinazoline Ethylamino acetamide Anti-inflammatory (≈Diclofenac)
Triazole Derivative 1,2,4-Triazole Furan-2-yl, sulfanyl acetamide Anti-exudative (≈Diclofenac)

Functional Group Impact and Hypotheses

  • Thiazole vs. Phenyl in Acetamide : The thiazole’s nitrogen and sulfur atoms may engage in hydrogen bonding and coordinate metal ions, unlike phenyl groups. This could enhance binding to enzymes like cyclooxygenase (COX) or kinases.
  • 3-Methylbutyl vs. Methoxybenzyl : The aliphatic chain in the target compound may improve blood-brain barrier penetration compared to aromatic methoxybenzyl groups.
  • Sulfanyl Linker Position : The 2-sulfanyl substitution in the target compound vs. 4-sulfanyl in may orient the acetamide for better interaction with hydrophobic pockets in protein targets.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ Design of Experiments (DOE) methodologies to systematically vary parameters (e.g., reaction time, temperature, catalyst loading) and identify critical factors. For example, fractional factorial designs can reduce the number of trials while preserving statistical validity . Reaction yield and purity should be monitored via HPLC or LC-MS. Post-optimization, validate robustness using response surface methodology (RSM) to confirm optimal conditions.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Use a combination of NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry. FTIR validates functional groups (e.g., carbonyl, sulfanyl), while high-resolution mass spectrometry (HRMS) confirms molecular weight . For crystalline samples, X-ray diffraction provides definitive structural evidence. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. What separation techniques are suitable for purifying this compound from reaction byproducts?

Utilize column chromatography with gradient elution (silica gel or reverse-phase C18) for preliminary purification. For challenging separations (e.g., diastereomers), preparative HPLC with chiral stationary phases or membrane-based technologies (e.g., nanofiltration) can improve resolution . Monitor purity at each stage via TLC or analytical HPLC.

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and reaction pathways?

Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map reaction pathways, transition states, and intermediates. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to predict optimal reaction conditions and minimize trial-and-error approaches . For example, calculate activation energies for sulfanyl group substitutions to guide regioselective modifications.

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Conduct meta-analysis of dose-response curves, accounting for variables like cell line heterogeneity, assay protocols, and solvent effects. Use statistical significance testing (e.g., ANOVA with post-hoc corrections) to identify outliers. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-correlate with structural analogs to isolate structure-activity relationships (SARs) .

Q. How can AI-driven simulations improve the prediction of this compound’s physicochemical properties?

Train machine learning models on datasets of benzofuropyrimidine derivatives to predict solubility, logP, and metabolic stability. Integrate COMSOL Multiphysics for multiparameter optimization of synthetic routes or molecular dynamics simulations to study solvent interactions . Validate predictions experimentally via kinetic solubility assays or PAMPA permeability studies.

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. For intracellular targets, use fluorescence polarization or FRET-based assays . Complement with cryo-EM or X-ray crystallography of ligand-target complexes to resolve binding modes at atomic resolution .

Methodological Notes

  • Data Validation : Always cross-verify computational predictions (e.g., DFT-based spectra) with experimental data to avoid overinterpretation .
  • Controlled Experiments : For reproducibility, document environmental factors (e.g., humidity, light exposure) during synthesis and storage .
  • Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., thiol-containing compounds) .

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